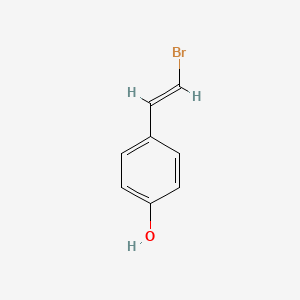

4-(2-Bromovinyl)phenol

Descripción general

Descripción

4-(2-Bromovinyl)phenol is a chemical compound that contains 17 bonds in total, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .

Synthesis Analysis

Highly functionalized (E)-2-arylvinyl bromides were prepared in high yields through a new convenient access by acylation of (E)-4-(2-bromovinyl)phenol with fatty and aromatic acids at room temperature using dicyclohexyl carbodiimide (DCC) and dimethylaminopyridine (DMAP) .Molecular Structure Analysis

The molecular structure of this compound includes 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis

The chemical reactions involving this compound include the synthesis of highly functionalized (E)-2-arylvinyl bromides through acylation with fatty and aromatic acids . Another reaction involves the addition of phenol to bromoalkyne .Physical and Chemical Properties Analysis

Phenols, including this compound, are generally colorless liquids or solids. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Functionalized Arylvinyl Bromides : 4-(2-Bromovinyl)phenol is used in synthesizing highly functionalized (E)-2-arylvinyl bromides, crucial for organic chemistry research and applications. This synthesis process is performed at room temperature, showcasing the reactivity and versatility of this compound in organic synthesis (Jiang & Kuang, 2009).

Biological and Environmental Studies

Analyzing Metabolic Pathways : In a study focusing on the metabolic pathways of certain psychoactive substances, this compound's related compounds are used to construct metabolic pathways, highlighting its potential in pharmacological and toxicological research (Carmo et al., 2005).

Investigating Bromophenol Derivatives in Cancer Research : A novel bromophenol derivative, closely related to this compound, shows significant anti-cancer activities in lung cancer cell lines. This suggests the potential of this compound derivatives in developing new anticancer drugs (Guo et al., 2018).

Understanding Environmental Impact : Research on bromophenols, including derivatives of this compound, aids in understanding their environmental fate, especially during water treatment processes. Such studies are crucial for assessing the impact of these compounds on aquatic environments and developing strategies for water treatment (Xiang et al., 2020).

Molecular and Structural Analysis

- Crystallography and Molecular Studies : The structural and molecular analysis of compounds like 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, structurally related to this compound, provides insights into the molecular behavior and interactions of such compounds. These studies are essential for the development of new materials and understanding molecular interactions (Soltani et al., 2018)

Mecanismo De Acción

Target of Action

4-(2-Bromovinyl)phenol is primarily used as a building block in organic synthesis, particularly for the formation of carbon-carbon and carbon-hetero atom bonds via transition metal-catalyzed coupling reactions . The resulting products from these reactions have found numerous applications in the preparation of pharmaceuticals, functional polymeric materials, and natural products .

Mode of Action

The compound interacts with its targets through a process known as acylation. This involves the reaction of this compound with fatty and aromatic acids at room temperature using dicyclohexyl carbodiimide (DCC) and dimethylaminopyridine (DMAP) . The this compound is first converted to an anion in the presence of DMAP. This anion then attacks the carbonyl carbon atom of an intermediate generated from DCC with the acid to form the target molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of phenolic compounds. Phenolic compounds are secondary metabolites of plants and are synthesized by the shikimic acid pathway . Phenylalanine ammonia lyase is a key enzyme in this pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

The bioavailability of phenolic compounds in general is known to depend on their metabolic reactions conducted in the small intestine . Enzymes such as phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are involved in these processes .

Result of Action

The result of the action of this compound is the production of highly functionalized (E)-2-arylvinyl bromides . These compounds are important intermediates in organic synthesis and have numerous applications in the preparation of pharmaceuticals, functional polymeric materials, and natural products .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, the acylation of this compound with fatty and aromatic acids is carried out at room temperature . Additionally, the use of specific activating reagents such as DCC and DMAP is necessary for high yields .

Safety and Hazards

Direcciones Futuras

The future directions of 4-(2-Bromovinyl)phenol research could involve further exploration of its synthesis methods and potential applications. For instance, one study discusses the synthesis of (Z)-2-bromovinyl phenyl ethers and benzo[b]furans, suggesting potential future directions for the use of this compound .

Propiedades

IUPAC Name |

4-[(E)-2-bromoethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYUMZXLGWXSW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

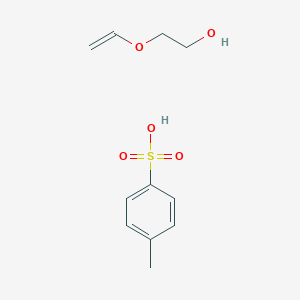

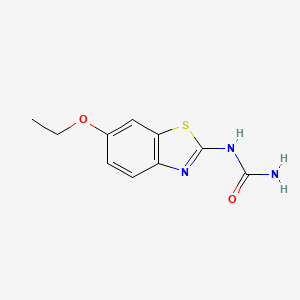

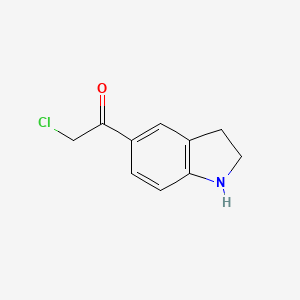

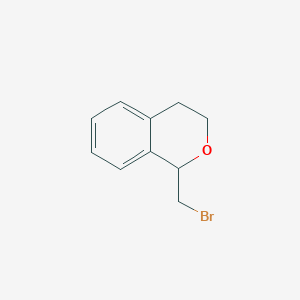

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[1-(naphthalen-1-yl)ethyl]amine](/img/structure/B3318146.png)

![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide](/img/structure/B3318165.png)

![N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3318186.png)

![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-N-methylamine](/img/structure/B3318222.png)